molecular formula C9H9ClN2O2S2 B10851385 N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide

N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide

Cat. No.: B10851385
M. Wt: 276.8 g/mol
InChI Key: PURBZUVIUSNPGZ-UHFFFAOYSA-N
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Description

N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide is a chemical compound that belongs to the class of benzothiophene derivatives It is characterized by the presence of a sulfamide group attached to a benzothiophene ring substituted with a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide typically involves the reaction of 5-chloro-1-benzothiophene-3-carboxaldehyde with sulfamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamide group to amines.

    Substitution: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., dimethylformamide).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide can be compared with other benzothiophene derivatives and sulfamide-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzothiophene and sulfamide groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H9ClN2O2S2

Molecular Weight

276.8 g/mol

IUPAC Name

5-chloro-3-[(sulfamoylamino)methyl]-1-benzothiophene

InChI

InChI=1S/C9H9ClN2O2S2/c10-7-1-2-9-8(3-7)6(5-15-9)4-12-16(11,13)14/h1-3,5,12H,4H2,(H2,11,13,14)

InChI Key

PURBZUVIUSNPGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CNS(=O)(=O)N

Origin of Product

United States

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